REACTION_CXSMILES
|
CO[C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[CH:9]=[N:8][C:7]([C:13]([OH:15])=[O:14])=[CH:6]2.N1C=CN=C1N[C:22](C1C2NC(N)=NC=2C=CC=1)=[O:23].[CH3:34]N(C(ON1N=NC2C=CC=CC1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F.CCN(C(C)C)C(C)C>CN(C=O)C>[CH3:34][O:15][C:13]([C:7]1[N:8]=[CH:9][C:10]2[C:5]([CH:6]=1)=[CH:4][CH:3]=[CH:12][C:11]=2[O:23][CH3:22])=[O:14] |f:2.3|
|
Name
|
|
Quantity
|
224 mg
|
Type
|
reactant
|
Smiles
|
COC=1C=C2C=C(N=CC2=CC1)C(=O)O
|
Name
|
intermediate B
|
Quantity
|
242 mg
|
Type
|
reactant
|
Smiles
|
N1C(=NC=C1)NC(=O)C1=CC=CC=2N=C(NC21)N
|
Name
|
|
Quantity
|
569 mg
|
Type
|
reactant
|
Smiles
|
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=C2)N=N1.F[P-](F)(F)(F)(F)F
|
Name
|
|
Quantity
|
0.704 mL
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C=1N=CC2=C(C=CC=C2C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 212.4 mg | |
YIELD: PERCENTYIELD | 50% | |
YIELD: CALCULATEDPERCENTYIELD | 97.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |